molecular formula C5H5F7O B3049800 1-Ethoxy-1,1,2,2,3,3,3-heptafluoropropane CAS No. 22052-86-4

1-Ethoxy-1,1,2,2,3,3,3-heptafluoropropane

Cat. No.: B3049800
CAS No.: 22052-86-4
M. Wt: 214.08 g/mol
InChI Key: HNQMKNFMSPECFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-1,1,2,2,3,3,3-heptafluoropropane is a fluorinated organic compound with the molecular formula C5H5F7O and a molecular weight of 214.0814 . This compound is characterized by its unique structure, which includes an ethoxy group attached to a heptafluoropropane backbone. It is known for its high thermal stability and low reactivity, making it useful in various industrial and scientific applications.

Preparation Methods

The synthesis of 1-Ethoxy-1,1,2,2,3,3,3-heptafluoropropane typically involves the reaction of ethyl alcohol with heptafluoropropane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the ethoxy group. Industrial production methods may involve high-temperature reactions and the use of specialized equipment to ensure the purity and yield of the final product .

Chemical Reactions Analysis

1-Ethoxy-1,1,2,2,3,3,3-heptafluoropropane undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethoxy-1,1,2,2,3,3,3-heptafluoropropane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethoxy-1,1,2,2,3,3,3-heptafluoropropane involves its interaction with various molecular targets. Its fluorinated structure allows it to participate in unique interactions with enzymes and receptors, potentially altering their activity. The pathways involved may include modulation of signal transduction processes and changes in membrane permeability .

Comparison with Similar Compounds

1-Ethoxy-1,1,2,2,3,3,3-heptafluoropropane can be compared with other fluorinated compounds such as:

Properties

IUPAC Name

1-ethoxy-1,1,2,2,3,3,3-heptafluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F7O/c1-2-13-5(11,12)3(6,7)4(8,9)10/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQMKNFMSPECFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468995
Record name Ethyl heptafluoropropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22052-86-4
Record name Ethyl heptafluoropropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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